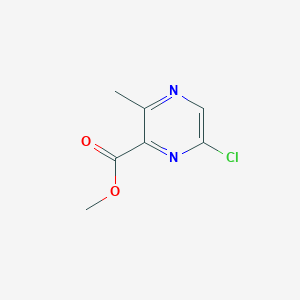

Methyl 6-chloro-3-methylpyrazine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-chloro-3-methylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-6(7(11)12-2)10-5(8)3-9-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIUVTLMZTWARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166831-45-3 | |

| Record name | methyl 6-chloro-3-methylpyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-chloro-3-methylpyrazine-2-carboxylate

Abstract: This technical guide provides a comprehensive overview of Methyl 6-chloro-3-methylpyrazine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, validated synthetic protocols, analytical characterization, and critical applications in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate.

Introduction and Core Identification

This compound is a substituted pyrazine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). The pyrazine ring system is a common motif in bioactive molecules, and the specific arrangement of the chloro, methyl, and methyl ester substituents on this compound offers multiple, distinct points for chemical modification.[1] This strategic functionalization makes it a preferred starting material for constructing libraries of compounds in early-phase drug discovery.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 1166831-45-3[2][3][4][5][6]

This unique identifier ensures unambiguous identification in global databases, procurement systems, and regulatory filings.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The table below summarizes the key physical, chemical, and spectroscopic properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1166831-45-3 | [2][3][4] |

| Molecular Formula | C₇H₇ClN₂O₂ | [3][4][7] |

| Molecular Weight | 186.59 g/mol | [3][5] |

| Appearance | White solid | [2] |

| Boiling Point | 258.5 ± 35.0 °C (Predicted) | [3] |

| Density | 1.314 ± 0.06 g/cm³ (Predicted) | [3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.56 (s, 1H), 3.94 (s, 3H), 2.76 (s, 3H) | [2] |

| Mass Spectrum (m/z) | 187 (M+H)⁺ | [2] |

| SMILES | O=C(C1=NC(Cl)=CN=C1C)OC | [5] |

Self-Validating System Insight: The proton NMR data is highly diagnostic. The singlet at 8.56 ppm corresponds to the lone proton on the pyrazine ring. The singlets at 3.94 ppm and 2.76 ppm are characteristic of the methyl ester and the ring-substituted methyl group, respectively. The integration (1H, 3H, 3H) confirms this assignment. When synthesizing or procuring this material, obtaining an NMR spectrum that matches this pattern is the first critical step in identity confirmation.

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative method adapted from documented procedures.[2]

Experimental Protocol: Synthesis of this compound

Objective: To prepare the title compound from its hydroxylated precursor.

Materials:

-

Methyl 6-hydroxy-3-methylpyrazine-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Isohexane

-

Silica Gel for column chromatography

Procedure:

-

Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 6-hydroxy-3-methylpyrazine-2-carboxylate (1.0 eq) in phosphorus oxychloride (12.0 eq).

-

Heat the suspension to 90 °C and stir vigorously for 70-90 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: Phosphorus oxychloride serves as both the chlorinating agent and the solvent in this reaction. The excess is required to drive the reaction to completion. Heating is necessary to overcome the activation energy for the conversion of the hydroxyl group to the chloro group.

-

-

Quenching: After cooling to room temperature, slowly and carefully add the reaction mixture dropwise to a beaker of cold water (approx. 60 mL per 1 g of starting material), ensuring the temperature of the water does not exceed 40 °C by using an external ice bath.

-

Trustworthiness Check: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with extreme caution. Slow, controlled addition is critical to prevent a runaway reaction.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[2]

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[2]

-

Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield a crude yellow oil.[2]

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of 0% to 20% ethyl acetate in isohexane as the eluent.[2]

-

Isolation: Collect the pure fractions (identified by TLC) and concentrate under reduced pressure to yield this compound as a white solid.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the title compound.

Reactivity and Applications in Drug Development

The true value of this compound lies in its versatile reactivity, which allows for its incorporation into more complex drug candidates. The two primary reactive handles are the chloro group at the C6 position and the methyl ester at the C2 position.

-

The Chloro Group: This is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. More importantly, it is a prime site for modern cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical synthesis.

-

The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a ubiquitous functional group in pharmaceuticals. Alternatively, it can be reduced to a primary alcohol or reacted with organometallic reagents.

Case Study: Intermediate in the Synthesis of Bioactive Amides

This compound is a direct precursor to 6-chloropyrazine-2-carboxylic acid derivatives which have been investigated for a range of biological activities.[8][9] For example, amides derived from the corresponding carboxylic acid have been synthesized and tested for antimycobacterial and antifungal properties.[9] The synthesis involves the hydrolysis of the methyl ester followed by amide bond formation.

Logical Pathway for Drug Candidate Synthesis

The following diagram illustrates a common synthetic pathway leveraging the compound's reactivity to generate a hypothetical drug candidate.

Caption: A generalized synthetic pathway from the title compound to a potential drug candidate.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

-

Hazard Statements: The compound is associated with warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[7][10][11]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[12] All manipulations should be performed in a well-ventilated chemical fume hood.[12]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, typically at 2-8°C, to ensure long-term stability.[5][7]

Conclusion

This compound (CAS: 1166831-45-3) is a high-value intermediate for the pharmaceutical and agrochemical industries. Its well-defined structure and dual reactive sites provide a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is critical for its effective use in research and development programs aimed at discovering the next generation of therapeutic agents.

References

-

6-Chloropyrazine-2-carboxylic acid | CAS#:23688-89-3. Chemsrc. [Link]

-

6-Chloropyrazine-2-carboxylic acid. Chem-Impex. [Link]

-

This compound (C7H7ClN2O2). PubChemLite. [Link]

-

Methyl 6-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 11084353. PubChem. [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

-

Methyl 5-amino-6-chloropyrazine-2-carboxylate | C6H6ClN3O2 | CID 129915850. PubChem. [Link]

- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.

-

Methylpyrazine-2-carboxylate. NIST WebBook. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 1166831-45-3 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 1166831-45-3 [sigmaaldrich.com]

- 5. 1166831-45-3|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 1166831-45-3 [sigmaaldrich.com]

- 7. achmem.com [achmem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity | MDPI [mdpi.com]

- 10. Methyl 6-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 11084353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 5-amino-6-chloropyrazine-2-carboxylate | C6H6ClN3O2 | CID 129915850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-Chloropyrazine-2-carboxylic acid | CAS#:23688-89-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Methyl 6-chloro-3-methylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of Methyl 6-chloro-3-methylpyrazine-2-carboxylate. Designed for professionals in chemical research and drug development, this document synthesizes available data to offer a detailed understanding of this compound's characteristics, highlighting areas where further experimental investigation is warranted.

Introduction: A Versatile Heterocyclic Scaffold

This compound is a substituted pyrazine derivative, a class of heterocyclic compounds of significant interest in medicinal and materials chemistry. The pyrazine ring is a core structural motif in numerous biologically active molecules, and the presence of chloro, methyl, and methyl carboxylate substituents on this scaffold offers multiple points for synthetic modification. This versatility makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The electron-deficient nature of the pyrazine ring, further accentuated by the chloro and carboxylate groups, plays a crucial role in its reactivity, particularly in nucleophilic aromatic substitution reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for this compound is limited in the public domain, a combination of reported data and computational predictions provides a solid foundation for its characterization.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1166831-45-3 | [1] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 186.60 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

Molecular Structure:

Sources

An In-depth Technical Guide to the Structural Analysis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-3-methylpyrazine-2-carboxylate is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug development. Its biological activity and utility as a synthetic intermediate are intrinsically linked to its precise chemical structure. Unambiguous structural confirmation and purity assessment are therefore critical prerequisites for its application in research and pharmaceutical development. This guide provides a comprehensive, multi-technique approach to the structural analysis of this compound, grounded in established spectroscopic and chromatographic principles. We detail field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), explaining the causal relationships between molecular structure and spectral output.

Introduction: The Significance of Pyrazines and Structural Integrity

Pyrazine and its derivatives are a class of heterocyclic compounds frequently incorporated into the core structures of pharmacologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable scaffolds in the design of novel therapeutics. This compound (MCMPC) serves as a key building block in the synthesis of more complex molecules.

The journey from a chemical entity to a viable drug candidate is predicated on a rigorous understanding of its structure. Incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. This guide establishes a self-validating system of analytical protocols designed to provide an unequivocal structural and purity profile of MCMPC.

Molecular and Physicochemical Profile

A foundational understanding of the target molecule is paramount before undertaking any analytical procedure.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value | Source |

| CAS Number | 1166831-45-3 | [1][2][4][5][6] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][7] |

| Molecular Weight | 186.60 g/mol | [1][5] |

| Monoisotopic Mass | 186.0196 Da | [3] |

| Appearance | White solid | [4] |

| Boiling Point | 258.5 ± 35.0 °C (Predicted) | [1] |

| Density | 1.314 ± 0.06 g/cm³ (Predicted) | [1] |

| SMILES | CC1=NC=C(N=C1C(=O)OC)Cl | [3][7] |

Diagram 1: Chemical Structure of MCMPC

Caption: 2D structure of this compound.

Synthesis and Purification Context

The structural analysis of a compound must consider its synthetic origin, as impurities are often related to starting materials, by-products, or residual solvents. A common synthetic route involves the condensation of an α-amino nitrile with an α-keto ester, followed by chlorination.

For instance, the reaction of methyl 2-amino-2-oxoacetate with 2-aminopropanenitrile could form a dihydropyrazine intermediate, which is then oxidized and subsequently chlorinated to yield the final product.

Purification is typically achieved by column chromatography on silica gel using a solvent system like ethyl acetate/isohexane, followed by concentration to yield the product as a white solid.[4] This process is critical for removing reaction-related impurities prior to definitive analysis.

Core Spectroscopic Analysis

A multi-spectroscopic approach is essential for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Expertise & Causality: The substituents on the pyrazine ring (chloro, methyl, and methyl carboxylate) create a specific electronic environment. The electron-withdrawing nature of the nitrogen atoms, the chloro group, and the carboxylate group will deshield adjacent protons and carbons, shifting their signals downfield in the NMR spectrum.[8]

Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H NMR (CDCl₃, 400 MHz) [4] | ¹³C NMR (Predicted) | Rationale |

| Pyrazine-H | δ 8.56 (s, 1H) | ~145-150 ppm | This sole aromatic proton is a singlet as it has no adjacent protons. Its downfield shift is due to the deshielding effects of the two ring nitrogens and the adjacent chloro group. |

| Ester -OCH₃ | δ 3.94 (s, 3H) | ~53 ppm | Typical chemical shift for methyl ester protons. |

| Ring -CH₃ | δ 2.76 (s, 3H) | ~22 ppm | Typical chemical shift for a methyl group attached to an aromatic ring. |

| Pyrazine-C (C-Cl) | - | ~150-155 ppm | Carbon directly attached to the electronegative chlorine atom. |

| Pyrazine-C (C-COOCH₃) | - | ~148-152 ppm | Quaternary carbon attached to the ester group. |

| Pyrazine-C (C-CH₃) | - | ~155-160 ppm | Quaternary carbon attached to the methyl group. |

| Ester C=O | - | ~164 ppm | Carbonyl carbon of the ester group. |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of high-purity MCMPC into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently invert to fully dissolve the sample.

-

Instrument Setup: Use a ≥400 MHz NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[8]

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~12 ppm centered around 6 ppm is appropriate.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of ~220 ppm centered around 110 ppm is standard.[8]

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule, as well as structural clues from its fragmentation pattern.[9][10]

Expertise & Causality: The presence of a chlorine atom is a key diagnostic feature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any chlorine-containing fragments, where a peak at M+2 will be observed with roughly one-third the intensity of the M⁺ peak.

Expected Mass Spectral Data

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M+H]⁺ | 187.0269 / 189.0239 | The protonated molecular ion. The M+2 peak confirms the presence of one chlorine atom. This is commonly observed in Electrospray Ionization (ESI).[3][4] |

| [M-OCH₃]⁺ | 155 / 157 | Loss of the methoxy radical from the ester group (α-cleavage), a common fragmentation for esters.[11] |

| [M-COOCH₃]⁺ | 127 / 129 | Loss of the entire methyl carboxylate group. |

Diagram 2: Predicted ESI-MS Fragmentation Pathway

Caption: Key fragmentation pathways for MCMPC in Mass Spectrometry.

Protocol: Mass Spectrometry Analysis (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode ESI.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500 to observe the protonated molecular ion and key fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: The vibrations of specific bonds require a discrete amount of energy, corresponding to a particular frequency of IR radiation. The presence of a strong carbonyl (C=O) stretch and aromatic ring vibrations are key confirmatory features for MCMPC.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H Stretch | Aromatic (Pyrazine-H) |

| ~2950-2990 | C-H Stretch | Aliphatic (-CH₃) |

| ~1720-1740 | C=O Stretch (Strong) | Ester |

| ~1550-1600 | C=N, C=C Stretch | Pyrazine Ring |

| ~1200-1300 | C-O Stretch | Ester |

| ~700-800 | C-Cl Stretch | Chloroalkane |

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

While spectroscopy confirms the structure, chromatography is essential for determining the purity of the sample.

Expertise & Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like MCMPC, Reversed-Phase HPLC is the method of choice. The retention time is a characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.

Diagram 3: HPLC Purity Analysis Workflow

Caption: Standard workflow for HPLC-based purity assessment.

Protocol: Reversed-Phase HPLC Method

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water. An isocratic method (e.g., 60:40 Acetonitrile:Water) or a gradient may be used for optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Analysis: Inject a filtered solution of the sample. The purity is calculated by dividing the area of the main product peak by the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of this compound is not achieved by a single technique, but by the convergence of evidence from multiple, orthogonal analytical methods. NMR spectroscopy defines the C-H framework, Mass Spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups. Finally, HPLC provides a quantitative measure of purity, ensuring the integrity of the sample for its intended application. This integrated workflow constitutes a robust, self-validating system essential for maintaining the high standards of scientific integrity required in research and drug development.

References

-

PubChemLite. (n.d.). This compound (C7H7ClN2O2). Retrieved from PubChemLite website. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from Wikipedia website. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from Chemguide website. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website. [Link]

-

Sinfoo Biotech. (n.d.). This compound, (CAS# 1166831-45-3). Retrieved from Sinfoo Biotech website. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 1166831-45-3 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 1166831-45-3 [chemicalbook.com]

- 5. 1166831-45-3|this compound|BLD Pharm [bldpharm.com]

- 6. sinfoobiotech.com [sinfoobiotech.com]

- 7. achmem.com [achmem.com]

- 8. benchchem.com [benchchem.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate

Executive Summary: Methyl 6-chloro-3-methylpyrazine-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of antiviral agents and other pharmaceuticals. Its substituted pyrazine core is a common scaffold in molecules designed to interact with biological targets. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic retrosynthetic analysis, detail the synthesis of a crucial pyrazinone precursor, and provide a field-proven, step-by-step protocol for the critical chlorination step. The causality behind experimental choices, mechanistic insights, and practical considerations for safety and purification are emphasized to ensure both scientific integrity and successful replication.

Introduction to the Pyrazine Scaffold

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that feature prominently in the landscape of pharmacologically active molecules. Their unique electronic properties, ability to participate in hydrogen bonding, and rigid structural framework make them privileged scaffolds in drug design. These compounds exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. This compound, in particular, serves as a highly versatile intermediate. The orthogonal reactivity of its functional groups—the ester for amide coupling, the chloro group for nucleophilic aromatic substitution, and the methyl group for further functionalization or steric tuning—makes it an invaluable tool for constructing complex molecular architectures, such as analogues of the antiviral drug Favipiravir[3][4].

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of highly substituted pyrazines requires a carefully planned strategy to control regioselectivity and ensure high yields. A common and effective approach involves the construction of a pyrazine ring with precursor functional groups (like a hydroxyl or amino group) that can be chemically converted into the desired substituent in a late-stage step.

Our retrosynthetic analysis identifies the critical C-Cl bond as the final key transformation. The target molecule can be disconnected at this bond, leading back to the more accessible precursor, Methyl 6-hydroxy-3-methylpyrazine-2-carboxylate. This precursor exists in tautomeric equilibrium with its more stable pyrazinone form. This pyrazinone intermediate is a logical synthetic target as the hydroxyl group can be efficiently converted to the required chloro group using standard chlorinating agents.

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

Methyl 6-chloro-3-methylpyrazine-2-carboxylate literature review

An In-Depth Technical Guide to Methyl 6-chloro-3-methylpyrazine-2-carboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery

Executive Summary

This compound is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry. Its pyrazine core, a privileged scaffold found in numerous FDA-approved drugs, combined with strategically placed reactive groups—a chloro moiety, a methyl group, and a methyl ester—makes it an exceptionally versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, and, most importantly, its strategic application in the development of novel therapeutics, particularly in the realms of kinase inhibitors and antimicrobial agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in their research programs.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring system is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is of profound interest in drug discovery, as it is present in several clinically successful drugs, including the anti-tuberculosis agent Pyrazinamide, the first-in-class proteasome inhibitor Bortezomib, and the antiviral Favipiravir.[1][2] The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and can significantly influence the molecule's solubility, metabolic stability, and binding affinity to biological targets.[3]

This compound (CAS No. 1166831-45-3) is a prime example of a decorated pyrazine scaffold designed for synthetic utility. Each functional group serves a distinct purpose:

-

The 6-chloro group is an excellent leaving group, ideal for nucleophilic aromatic substitution (SNAr) reactions or for participating in palladium-catalyzed cross-coupling reactions.

-

The 2-methyl ester provides a handle for hydrolysis and subsequent amide bond formation, a cornerstone of medicinal chemistry.

-

The 3-methyl group can provide beneficial steric interactions or lipophilicity in a final drug candidate, influencing selectivity and pharmacokinetic properties.

This combination of features makes it a sought-after intermediate for constructing libraries of compounds aimed at various therapeutic targets.

Physicochemical and Safety Profile

The fundamental properties of this compound are summarized below. Proper handling and storage are critical for maintaining its integrity.

| Property | Value | Reference(s) |

| CAS Number | 1166831-45-3 | [4][5] |

| Molecular Formula | C₇H₇ClN₂O₂ | [4] |

| Molecular Weight | 186.59 g/mol | [4] |

| Appearance | White solid | [4] |

| Storage Conditions | Sealed in dry, 2-8°C | [5] |

| Boiling Point | 258.5±35.0 °C (Predicted) | [4] |

| Density | 1.314±0.06 g/cm³ (Predicted) | [4] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [5] |

Synthesis and Purification: A Validated Protocol

A reliable synthetic route for this compound has been documented, providing a clear pathway for its laboratory-scale production. The process involves the chlorination of a pyrazinone precursor.[4]

Detailed Experimental Protocol

Reaction: Preparation of this compound.[4]

-

Reaction Setup: To a suitable reaction vessel, add the starting material, intermediate 64-4 (CAS 1166831-47-5) (1.0 eq, e.g., 314 mg, 1.87 mmol).

-

Reagent Addition: Under stirring, add phosphorochloridic acid (POCl₃) (12.0 eq, e.g., 2.09 mL, 22.40 mmol). A suspension will form.

-

Heating: Heat the reaction mixture to 90 °C and maintain for 70 minutes. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Quenching: Upon completion, cool the reaction mixture. Slowly add the mixture dropwise to cold water (e.g., 20 mL) over 2-3 hours. It is critical to maintain the temperature of the aqueous mixture below 40 °C using an external cooling bath (e.g., an ice bath). This step quenches the excess POCl₃.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (DCM) (e.g., 5 x 50 mL). The product will move into the organic layer.

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄) to remove residual water.

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield a yellow oil (crude product).

-

Purification: Purify the crude product using flash silica gel column chromatography. Elute with a gradient of 0% to 20% ethyl acetate in isohexane.

-

Final Product: Collect the pure fractions as indicated by TLC analysis and concentrate to dryness to afford this compound as a white solid (e.g., 142 mg, 40.8% yield).[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirmation of the structure is achieved through standard spectroscopic methods. The reported data provides a clear fingerprint for the molecule.[4]

| Analysis Method | Data |

| ¹H NMR | (400 MHz, CDCl₃) δ: 8.56 (s, 1H, pyrazine-H), 3.94 (s, 3H, -OCH₃), 2.76 (s, 3H, Ar-CH₃). |

| Mass Spec. | (ESI) m/z: 187 [M+H]⁺. |

Interpretation:

-

The ¹H NMR spectrum is clean and definitive. The singlet at 8.56 ppm is characteristic of the lone proton on the electron-deficient pyrazine ring. The singlets at 3.94 ppm and 2.76 ppm correspond directly to the methyl ester and the ring-bound methyl protons, respectively.

-

The mass spectrum confirms the molecular weight of the compound, with the base peak at m/z 187 corresponding to the protonated molecule.

Core Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate for creating high-value pharmaceutical compounds.

Documented Use in Microbicidal Agents

A direct and concrete application of this compound is cited in a Chinese patent for the creation of novel microbicidal derivatives.[6] This demonstrates its utility as a starting material in agricultural and potentially human health applications for controlling fungal diseases. The pyrazine core itself is known to be a key component in compounds with antifungal activity.[7]

Strategic Role in the Synthesis of Kinase Inhibitors

Many modern cancer therapies are small molecule kinase inhibitors, which block signaling pathways that drive tumor growth. The pyrazine scaffold is a common core in these drugs.[8][9] this compound is an ideal starting point for building such inhibitors for several reasons:

-

Vector for Elaboration: The chloro group at the 6-position is readily displaced by amines in SNAr reactions. This is a widely used strategy to link the pyrazine "headgroup" to a "tail" fragment that confers selectivity and potency, as seen in the development of dual c-Met/VEGFR-2 inhibitors and TrkA inhibitors.[10][11]

-

Amide Coupling: The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to form amides. This amide bond often serves as a critical hydrogen bonding motif for anchoring the inhibitor to the kinase's hinge region.

-

Modulation of Properties: The 3-methyl group provides a point of substitution that can be used to fine-tune the inhibitor's profile, for example, by improving selectivity or metabolic stability.

The diagram below illustrates a generalized synthetic strategy used in kinase inhibitor discovery, for which this molecule is perfectly suited.

Caption: General strategy for elaborating the title compound into complex kinase inhibitors.

This strategic approach allows for the rapid generation of diverse molecules for structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds into clinical candidates.[12][13][14]

Conclusion and Future Outlook

This compound is more than just a chemical; it is a key enabler for innovation in drug discovery. Its well-defined synthesis, characterized properties, and highly versatile set of functional groups provide medicinal chemists with a reliable and powerful tool. Its demonstrated use in the synthesis of microbicides and its strategic potential for building kinase inhibitors underscore its importance. As researchers continue to explore the vast chemical space around the pyrazine scaffold, this intermediate is poised to play a significant role in the development of the next generation of targeted therapies for a wide range of diseases.

References

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1166831-45-3 [chemicalbook.com]

- 5. This compound | 1166831-45-3 [sigmaaldrich.com]

- 6. CN113924294B - æå¾®çç©è¡çç© - Google Patents [patents.google.com]

- 7. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 11. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Versatile Scaffold: A Technical Guide to Methyl 6-chloro-3-methylpyrazine-2-carboxylate in Medicinal Chemistry

Introduction: The Pyrazine Core in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to other key aromatic systems have made it a cornerstone in the design of numerous therapeutic agents.[2][3] Pyrazine-containing molecules have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3] This guide focuses on a particularly valuable building block, methyl 6-chloro-3-methylpyrazine-2-carboxylate , and explores its applications in the synthesis of innovative drug candidates. We will delve into its synthesis, key chemical transformations, and its role in the development of targeted therapies, with a special emphasis on its utility in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Synthesis and Chemical Properties of the Core Scaffold

This compound is a readily accessible synthetic intermediate. A common laboratory-scale synthesis involves the reaction of a precursor with a chlorinating agent like phosphorochloridic acid.[4] The reaction mixture is carefully controlled to ensure the desired chlorination occurs, followed by purification via chromatography to yield the final product as a solid.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1166831-45-3 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Appearance | White to off-white solid |

The reactivity of this molecule is primarily dictated by the chloro substituent at the 6-position and the methyl ester at the 2-position. The chlorine atom is susceptible to nucleophilic aromatic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This allows for the introduction of a wide variety of aryl and heteroaryl groups at this position, a key step in building molecular complexity. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, providing another point of diversification.

Application in the Synthesis of FGFR Inhibitors: A Case Study

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1][7] Aberrant FGFR signaling is implicated in the development of various cancers, making them an attractive target for therapeutic intervention.[8] The scaffold of this compound is an ideal starting point for the synthesis of potent and selective FGFR inhibitors.

A plausible synthetic pathway to a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-arylpyrazine-2-carboxamide derivatives, a class of potent FGFR inhibitors, is outlined below. This pathway leverages the key reactive sites of the starting material.[1]

Experimental Protocol: Synthesis of a 6-Aryl-3-aminopyrazine-2-carboxamide Core

Step 1: Suzuki-Miyaura Coupling

The chloro-group at the 6-position is first replaced with a desired aryl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10]

-

Diagram of the Suzuki-Miyaura Coupling Workflow

A typical workflow for the Suzuki-Miyaura coupling reaction. -

Methodology:

-

To a solution of this compound (1.0 eq) in a suitable solvent system such as toluene and water are added the desired arylboronic acid (1.2 eq) and a base like sodium carbonate (2.0 eq).

-

The mixture is degassed with an inert gas (e.g., argon) for 15-20 minutes.

-

A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is added, and the reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired methyl 6-aryl-3-methylpyrazine-2-carboxylate.

-

Step 2: Amide Formation

The methyl ester is then converted to the corresponding amide by reaction with the desired amine.

-

Methodology:

-

The methyl 6-aryl-3-methylpyrazine-2-carboxylate (1.0 eq) is dissolved in a suitable solvent like methanol.

-

The desired amine (e.g., 3,5-dihydroxyaniline, 1.5 eq) is added, and the mixture is heated to reflux.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography to yield the N-(3,5-dihydroxyphenyl)-6-aryl-3-methylpyrazine-2-carboxamide.

-

Step 3: Introduction of the 3-Amino Group

Further functionalization, such as nitration followed by reduction, can be performed to introduce the key 3-amino group, leading to the final pharmacologically active compounds.[1]

Structure-Activity Relationship (SAR) Insights

The pyrazine-2-carboxamide core serves as a crucial scaffold for binding to the ATP-binding pocket of FGFR. The 3-amino group often forms a key hydrogen bond with the hinge region of the kinase.[1] The substituent at the 6-position, introduced via the Suzuki coupling, can be varied to optimize potency, selectivity, and pharmacokinetic properties.[1]

Table 2: Representative FGFR Inhibition Data for 3-Amino-pyrazine-2-carboxamide Derivatives

| Compound | R Group (at C6) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |

| 18i [1] | 2,6-dichloro-3,5-dimethoxyphenyl | 1.8 | 0.9 | 1.1 |

| 7a [1] | Phenyl | 10.2 | 8.5 | 12.1 |

| 7j [1] | 4-pyridyl | 5.6 | 4.1 | 6.8 |

Data extracted from a study on novel FGFR inhibitors.[1]

The data clearly indicates that substitution at the 6-position significantly influences the inhibitory activity against different FGFR isoforms.

Broader Applications in Medicinal Chemistry

The utility of this compound extends beyond FGFR inhibitors. Its derivatives have been investigated for a range of other therapeutic applications.

Antimycobacterial Agents

Substituted pyrazine-2-carboxamides, synthesized from related chloropyrazine precursors, have shown promising activity against Mycobacterium tuberculosis.[11] The amide functionality and the substituents on the pyrazine ring are crucial for their antimycobacterial effects.

Herbicidal Activity

Derivatives of pyrazine-2-carboxylic acid have also been explored for their potential as herbicides.[12] These compounds can act as inhibitors of photosynthesis, highlighting the diverse biological activities of this chemical class.

Conclusion: A Versatile and Indispensable Building Block

This compound is a highly versatile and valuable building block for medicinal chemists. Its well-defined reactivity allows for the strategic introduction of diverse functional groups, enabling the synthesis of complex molecular architectures. The successful application of this scaffold in the development of potent FGFR inhibitors underscores its importance in modern drug discovery. As the quest for novel and effective therapeutics continues, the strategic utilization of such privileged scaffolds will undoubtedly remain a key driver of innovation in the pharmaceutical sciences.

References

-

Guo, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

- Dienstmann, R., et al. (2014). Fibroblast growth factor receptor signaling in cancer. Molecular Cancer, 13(1), 1-14.

- Haugsten, E. M., et al. (2010). The evolving role of the fibroblast growth factor receptor family in cancer.

-

Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373. [Link]

-

Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health. [Link]

- This cit

- This cit

-

Dolezal, M., et al. (2007). Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors. Molecules, 12(12), 2589-2598. [Link]

- This cit

-

Ma, D., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

- This cit

- This cit

- This cit

- This cit

-

The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

-

Al-Tel, T. H. (2006). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1166831-45-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 6-chloro-3-methylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-3-methylpyrazine-2-carboxylate is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug discovery. The pyrazine ring is a key scaffold in numerous biologically active compounds, and understanding the structural and electronic properties of its derivatives is paramount for the rational design of new therapeutic agents. Spectroscopic analysis provides a fundamental toolkit for elucidating the precise molecular structure and purity of such compounds. This guide offers a comprehensive analysis of the spectroscopic data for this compound, providing insights into the interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra.

Molecular Structure and Identifiers

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1166831-45-3[2][3] |

| Molecular Formula | C₇H₇ClN₂O₂[1][2] |

| Molecular Weight | 186.59 g/mol [1][2] |

| IUPAC Name | This compound |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms.

Experimental Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃) as the solvent. The following chemical shifts (δ) in parts per million (ppm) were observed:

-

δ 8.56 (s, 1H)

-

δ 3.94 (s, 3H)

-

δ 2.76 (s, 3H) [3]

Interpretation and Signal Assignment

The simplicity of the spectrum, showing only three singlets, is consistent with the proposed structure.

-

δ 8.56 (s, 1H): This singlet corresponds to the single proton attached to the pyrazine ring at the C5 position. Its downfield chemical shift is characteristic of aromatic protons in electron-deficient heterocyclic systems like pyrazine. The absence of coupling confirms the presence of adjacent substituents.

-

δ 3.94 (s, 3H): This singlet is assigned to the three equivalent protons of the methyl group in the ester functionality (-COOCH₃). The chemical shift is typical for methyl esters.

-

δ 2.76 (s, 3H): This singlet is attributed to the three equivalent protons of the methyl group attached to the pyrazine ring at the C3 position.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

The predicted chemical shifts for the seven distinct carbon atoms of this compound are as follows:

Table 2: Predicted ¹³C NMR Chemical Shifts

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the ester group is expected to be significantly deshielded. The chemical shift for the carbonyl carbon in methyl 3-aminopyrazine-2-carboxylate is observed at 166.6 ppm, providing a good reference. |

| ~155 | C6 | The carbon atom bearing the chlorine atom is expected to be downfield due to the electronegativity of chlorine and its position on the pyrazine ring. |

| ~150 | C3 | The carbon atom attached to the methyl group is also deshielded due to its position within the heterocyclic ring. |

| ~145 | C2 | The carbon atom attached to the carboxylate group is expected in this region. In methyl 3-aminopyrazine-2-carboxylate, a carbon in a similar environment appears at 146.5 ppm. |

| ~135 | C5 | The carbon atom bearing the single proton is predicted to be in this region of the aromatic carbons. |

| ~53 | -OCH₃ | The carbon of the methoxy group of the ester is typically found in this range. |

| ~22 | -CH₃ | The carbon of the methyl group attached to the pyrazine ring is expected to have a chemical shift in the aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6 mL of CDCl₃.

-

Instrumentation: Use a spectrometer with a carbon-observe probe, typically operating at a frequency of 100 MHz for a 400 MHz ¹H instrument.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the FID with a Fourier transform, followed by phasing and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Data

The mass spectrum of this compound shows a prominent peak at:

-

m/z 187 [M+H]⁺ [3]

Interpretation

The observed ion at m/z 187 corresponds to the protonated molecule [M+H]⁺, which confirms the molecular weight of the compound to be 186 g/mol . The presence of chlorine would also result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope.

Proposed Fragmentation Pathway

A plausible fragmentation pathway for this compound under electron ionization (EI) or electrospray ionization (ESI) conditions is outlined below. The initial fragmentation would likely involve the loss of the methoxy group or the entire ester functionality.

Figure 2: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass-to-charge ratios of the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. While an experimental spectrum for the title compound was not found, the expected characteristic absorption bands can be predicted based on its functional groups and data from related pyrazine derivatives.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2950-2850 | C-H (aliphatic) | Stretching |

| ~1730-1715 | C=O (ester) | Stretching |

| ~1600-1450 | C=C, C=N (aromatic ring) | Stretching |

| ~1250-1100 | C-O (ester) | Stretching |

| ~850-750 | C-Cl | Stretching |

| ~850 | C-H (aromatic) | Out-of-plane bending |

The pyrazine ring itself exhibits characteristic stretching vibrations. For instance, pyrazine ring stretching modes have been observed around 1520 cm⁻¹ and 1121 cm⁻¹ in the IR spectrum of other pyrazine derivatives.[4] The C-H wag of a lone proton on a pyrazine ring can be observed around 851 cm⁻¹.[4]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and plot the spectrum as transmittance or absorbance versus wavenumber.

Summary of Spectroscopic Data

Table 4: Consolidated Spectroscopic Data for this compound

| Technique | Data | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.56 (s, 1H) | Pyrazine C5-H |

| δ 3.94 (s, 3H) | -COOCH₃ | |

| δ 2.76 (s, 3H) | Ring -CH₃ | |

| ¹³C NMR (Predicted) | ~165 ppm | C=O |

| ~155 ppm | C6-Cl | |

| ~150 ppm | C3-CH₃ | |

| ~145 ppm | C2-COOCH₃ | |

| ~135 ppm | C5-H | |

| ~53 ppm | -OCH₃ | |

| ~22 ppm | Ring -CH₃ | |

| Mass Spectrometry (ESI) | m/z 187 | [M+H]⁺ |

| Infrared (Predicted) | ~1730-1715 cm⁻¹ | C=O stretch |

| ~1600-1450 cm⁻¹ | Aromatic ring stretches | |

| ~1250-1100 cm⁻¹ | C-O stretch | |

| ~850-750 cm⁻¹ | C-Cl stretch |

References

Sources

Illuminating the Molecular Landscape: A Theoretical Guide to Pyrazine Carboxylate Derivatives in Drug Discovery

Introduction: The Pyrazine Carboxylate Scaffold - A Nexus of Therapeutic Potential

Pyrazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Among these, pyrazine carboxylate derivatives have emerged as a particularly versatile scaffold, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The therapeutic efficacy of these compounds is deeply rooted in their molecular structure, where subtle modifications to the pyrazine ring or the carboxylate group can dramatically alter their interaction with biological targets.[1] This guide delves into the theoretical and computational methodologies that are pivotal in unraveling the complex structure-activity relationships (SAR) of pyrazine carboxylate derivatives, thereby accelerating the rational design of novel therapeutics.

As researchers and drug development professionals, our goal is to move beyond serendipitous discovery towards a predictive science. Theoretical studies, encompassing quantum mechanics, molecular modeling, and statistical analysis, provide a powerful lens to inspect the molecular world. These in silico techniques allow us to predict molecular properties, simulate interactions with biological macromolecules, and build models that correlate chemical structure with biological activity, all before a single compound is synthesized. This guide will provide both a conceptual framework and practical insights into the application of Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis in the study of pyrazine carboxylate derivatives.

Pillar 1: Density Functional Theory (DFT) - Decoding Electronic Structure and Reactivity

At the heart of understanding a molecule's behavior lies its electronic structure. Density Functional Theory (DFT) has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost.[6] For pyrazine carboxylate derivatives, DFT calculations are instrumental in determining optimized geometries, electronic properties, and spectroscopic features, which are foundational for all other theoretical investigations.

The choice of functional and basis set is a critical first step, directly influencing the accuracy of the results. The hybrid B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p) or 6-31++G**, is a common and reliable choice for organic molecules like pyrazine derivatives, providing robust calculations of molecular geometries and electronic properties.[1][6]

Key DFT-Derived Descriptors and Their Significance:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability.[6] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MSEP): The MSEP map is a vital tool for visualizing the charge distribution on the molecular surface. It identifies electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, red) regions. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts, which are critical for receptor binding.[1][7]

-

Global Chemical Reactivity Descriptors: Derived from HOMO and LUMO energies, descriptors like chemical potential (μ), hardness (η), and electrophilicity index (ω) provide quantitative measures of a molecule's reactivity and stability.[7][8]

Workflow for DFT Analysis of a Pyrazine Carboxylate Derivative

The following diagram illustrates a typical workflow for performing a DFT analysis.

Caption: A typical workflow for developing a QSAR model.

Building a Self-Validating System:

A trustworthy QSAR model must be rigorously validated to ensure its predictive power is not due to chance correlation.

-

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The cross-validated correlation coefficient (Q²) is a measure of the model's internal robustness.

-

External Validation: The model's true predictive ability is assessed using an external test set – a set of compounds that were not used in the model-building process. The model's ability to accurately predict the activities of these compounds (measured by the predictive R² value) is the ultimate test of its utility.

Example QSAR Study: Cytotoxicity of Substituted Amides of Pyrazine-2-carboxylic Acids

A study on the cytotoxicity of pyrazine-2-carboxylic acid amides employed DFT-calculated descriptors to build a QSAR model. [1]The full geometry optimizations were performed using the B3LYP method with the 6-31++G* basis set. [1]Quantum chemical descriptors like the average positive (Vs+) and negative (Vs-) electrostatic potentials on the molecular surface, and the energy of the LUMO were computed. [1] Using multilinear regression (MLR), a statistically significant five-parameter equation was developed with a correlation coefficient (R²) of 0.922, indicating a strong correlation between the selected descriptors and the observed cytotoxic activity. [1]Such a model allows researchers to understand that specific electronic features, like the distribution of electrostatic potential and the energy of the LUMO, are critical for the cytotoxicity of these compounds. [1]

Conclusion: An Integrated Computational Approach

The theoretical study of pyrazine carboxylate derivatives is not a linear process but an integrated cycle of inquiry. DFT provides the fundamental electronic and structural insights that are essential inputs for both molecular docking and QSAR. Molecular docking offers a dynamic picture of how these molecules interact with their biological targets, providing a mechanistic rationale for their activity. QSAR then bridges the gap, translating these complex molecular properties into predictive models of biological function.

By synergistically applying these computational pillars, researchers, scientists, and drug development professionals can navigate the vast chemical space of pyrazine carboxylate derivatives with greater efficiency and precision. This in silico-first approach de-risks the drug discovery pipeline, reduces reliance on expensive and time-consuming experimental screening, and ultimately accelerates the journey from a promising molecular scaffold to a life-saving therapeutic.

References

-

Zulqurnain, M., Fahmi, G. R., & Santoso, M. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering. [Link]

-

Zulqurnain, M., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering. [Link]

-

Unknown Author. (n.d.). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. PMC - NIH. [Link]

-

Zulqurnain, M., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. [Link]

-

Ramadan, R. M., et al. (2018). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Bendola Publishing. [Link]

-

Unknown Author. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [https://www.rjpbcs.com/pdf/2017_8(2)/.[9]pdf]([Link]9]pdf)

-

Unknown Author. (2017). QSAR Analysis for 6-arylpyrazine-2-carboxamides as Trypanosoma Brucei Inhibitors. SAR and QSAR in Environmental Research. [Link]

-

Unknown Author. (n.d.). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]

-

Unknown Author. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]

-

Kelley, D. E., & Bach, T. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

-

Gao, J.-H., et al. (2023). A Novel Pyrazine Carboxyl Derivative and its Two d10 Metal Coordination Polymers: Syntheses, Characterization, DFT and Property. ResearchGate. [Link]

-

Unknown Author. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica. [Link]

-

Ellsworth, J. M., et al. (n.d.). Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. Scholar Commons. [Link]

-

Behzadi, H., et al. (2015). A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. ResearchGate. [Link]

-

Unknown Author. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Unknown Author. (n.d.). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine. [Link]

-

Unknown Author. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]

-

Khalil, T., et al. (2024). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. ResearchGate. [Link]

-

Unknown Author. (n.d.). Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide. ResearchGate. [Link]

-

Unknown Author. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. OUCI. [Link]

-

Ramadan, R. M., et al. (2018). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. ResearchGate. [Link]

-

Unknown Author. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. [Link]

-

Unknown Author. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

-

Unknown Author. (n.d.). Chemical structures of pyrazine derivatives used in this study and their experimental odors thresholds propriety. ResearchGate. [Link]

-

Unknown Author. (n.d.). Chemical Transformation of Pyrazine Derivatives. Jurnal Kimia Sains dan Aplikasi. [Link]

Sources

- 1. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. researchgate.net [researchgate.net]

- 6. bendola.com [bendola.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-3-methylpyrazine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its substituted pyrazine core is a prevalent scaffold in numerous biologically active compounds. This technical guide provides a comprehensive, multi-step protocol for the synthesis of this valuable compound, starting from accessible precursors. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Overall Synthetic Strategy

The synthesis of this compound is approached via a four-step sequence. The process begins with the construction of the pyrazinone ring system, followed by functional group manipulations to install the required chloro and methyl ester moieties.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxylic Acid

This initial phase constructs the core pyrazinone ring through a cyclocondensation reaction, followed by hydrolysis of the resulting amide.

Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide

The reaction proceeds via a condensation reaction between methylglyoxal and 2-amino malonamide in an alkaline solution to form the pyrazinone ring.

Protocol:

-

In a reaction vessel equipped with a mechanical stirrer and a thermometer, prepare a solution of 2-amino malonamide in water.

-

To this solution, add a 40% aqueous solution of methylglyoxal.

-

Cool the reaction mixture to 5 °C in an ice-water bath.

-

Slowly add a 40% aqueous solution of sodium hydroxide dropwise, maintaining the internal temperature at 5 °C.

-

After the addition is complete, continue stirring at 5 °C for 6 hours.

-

Neutralize the reaction mixture by the dropwise addition of a 10% hydrochloric acid solution to a pH of 6-7.

-

A solid precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the crude 3-hydroxy-5-methylpyrazine-2-carboxamide.

Step 2: Hydrolysis to 3-Hydroxy-5-methylpyrazine-2-carboxylic Acid

The amide is then hydrolyzed under acidic conditions to the corresponding carboxylic acid.

Protocol:

-

To the crude 3-hydroxy-5-methylpyrazine-2-carboxamide from the previous step, add a 50% aqueous solution of sulfuric acid.

-

Heat the mixture to 100 °C and maintain this temperature for 12 hours.

-

Cool the reaction mixture to room temperature. A precipitate will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3-hydroxy-5-methylpyrazine-2-carboxylic acid.[1]

Part 2: Synthesis of Methyl 3-hydroxy-5-methylpyrazine-2-carboxylate

The carboxylic acid is converted to its methyl ester via Fischer esterification.

Protocol:

-

Suspend 3-hydroxy-5-methylpyrazine-2-carboxylic acid in methanol in a round-bottom flask.

-

Cool the suspension in an ice-water bath.

-

Slowly add concentrated sulfuric acid dropwise.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxy-5-methylpyrazine-2-carboxylate.

Part 3: Synthesis of this compound

The final step involves the chlorination of the pyrazinone ring system.

Reaction Principle and Mechanism